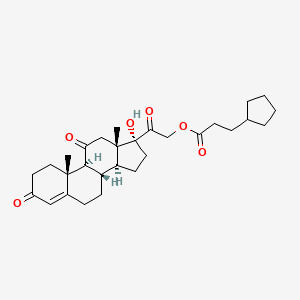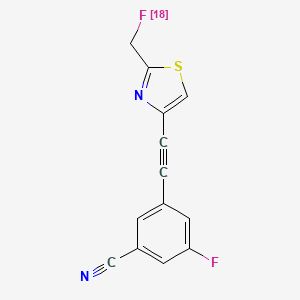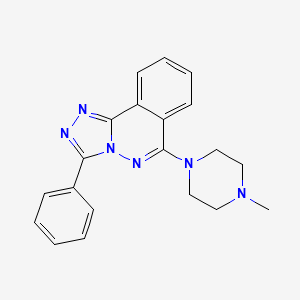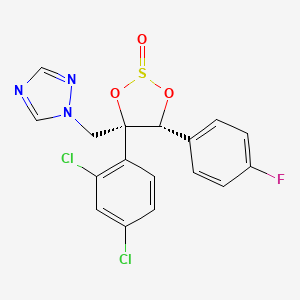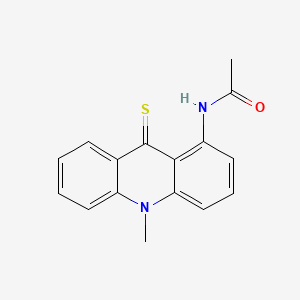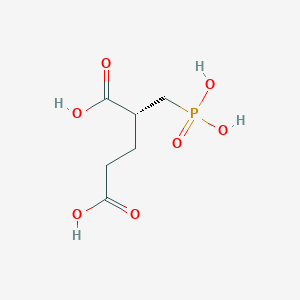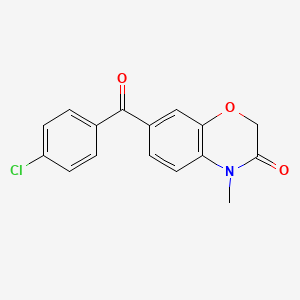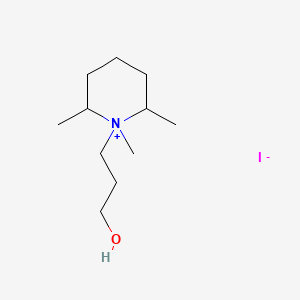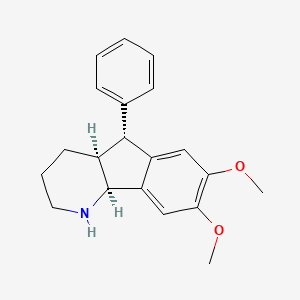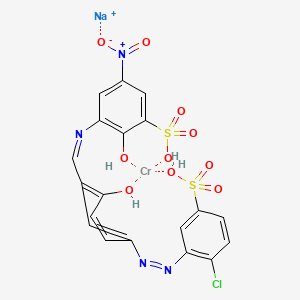
Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) is a complex organic compound that features a chromate ion coordinated with a sulphonated azo dye. This compound is notable for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-5-sulphophenylamine using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxyphenylmethyleneamine under alkaline conditions to form the azo compound.
Complexation: The azo compound is then reacted with sodium chromate to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and automation to optimize the reaction conditions.
化学反応の分析
Types of Reactions
Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) undergoes several types of chemical reactions:
Oxidation: The chromate ion can undergo reduction, leading to the oxidation of other species.
Substitution: The azo group can participate in electrophilic substitution reactions.
Complexation: The compound can form complexes with various metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used.
Complexation: Metal salts like copper sulfate and ferric chloride are typical reagents.
Major Products
Oxidation: Produces reduced chromate species and oxidized organic fragments.
Substitution: Results in substituted azo compounds.
Complexation: Forms metal-azo complexes with distinct properties.
科学的研究の応用
Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The mechanism of action of Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) involves its ability to form stable complexes with metal ions. The chromate ion acts as a central coordinating entity, while the azo dye moiety provides additional binding sites. This allows the compound to interact with various molecular targets, facilitating processes such as catalysis, staining, and metal ion detection.
類似化合物との比較
Similar Compounds
- 1-(2-Chloro-5-sulphophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one
- 4-[(2-chloro-5-sulphophenyl)azo]benzenediazonium chloride
Uniqueness
Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) is unique due to its dual functionality as both a chromate complex and an azo dye. This dual functionality enhances its versatility in various applications, making it more effective in processes that require both staining and metal ion detection.
特性
CAS番号 |
85958-83-4 |
|---|---|
分子式 |
C19H13ClCrN4NaO10S2+ |
分子量 |
631.9 g/mol |
IUPAC名 |
sodium;3-[[5-[(2-chloro-5-sulfophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]-2-hydroxy-5-nitrobenzenesulfonic acid;chromium |
InChI |
InChI=1S/C19H13ClN4O10S2.Cr.Na/c20-14-3-2-13(35(29,30)31)8-15(14)23-22-11-1-4-17(25)10(5-11)9-21-16-6-12(24(27)28)7-18(19(16)26)36(32,33)34;;/h1-9,25-26H,(H,29,30,31)(H,32,33,34);;/q;;+1 |
InChIキー |
YCWLKTVGSRBUFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)Cl)C=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)O.[Na+].[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



